2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group attached to both the ethanone and pyrazole moieties, making it a halogenated heterocycle.
Preparation Methods
The synthesis of 2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone typically involves the reaction of 4-chloro-1H-pyrazole with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone include:
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine: This compound has an amine group instead of an ethanone moiety, which affects its reactivity and biological activity.
1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone: This compound has a phenyl group attached to the ethanone moiety, providing different chemical properties and applications.
1-(5-Methyl-1H-pyrazol-4-yl)ethanone:
The uniqueness of this compound lies in its dual chloro substitution, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H4Cl2N2O |
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Molecular Weight |
179.00 g/mol |
IUPAC Name |
2-chloro-1-(4-chloropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C5H4Cl2N2O/c6-1-5(10)9-3-4(7)2-8-9/h2-3H,1H2 |
InChI Key |
ZKWZMXOJLCIKPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(=O)CCl)Cl |
Origin of Product |
United States |
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